chemical structure and properties of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
chemical structure and properties of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
An In-depth Technical Guide to 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive technical overview of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Fused pyrimidine ring systems are considered "privileged scaffolds" due to their prevalence in biologically active molecules and approved therapeutics. This particular molecule serves as a crucial intermediate, or building block, for the synthesis of diverse chemical libraries. Its strategic importance lies in the reactive 4-chloro substituent, which allows for facile derivatization through various chemical reactions. We will explore its chemical structure, physicochemical properties, a robust synthetic pathway, key reactive characteristics, and its demonstrated applications in the development of novel therapeutic agents, such as kinase and phosphodiesterase inhibitors. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in their discovery programs.
Structural Elucidation and Physicochemical Properties
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is a bicyclic heteroaromatic compound. The structure consists of a pyrimidine ring fused with a dihydrothiopyran ring. The chlorine atom at the C4 position of the pyrimidine ring is the key functional handle for synthetic transformations.
Caption: Chemical Structure of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine.
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Below is a summary of its key identifiers and computed properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | - |
| CAS Number | 111896-68-5 | [1] |
| Molecular Formula | C₇H₇ClN₂S | Calculated |
| Molecular Weight | 186.66 g/mol | Calculated |
| EC Number | 831-502-5 | [1] |
| Hazard Codes | H302, H312, H332, H315, H319, H336 |[1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is typically achieved through a multi-step process that culminates in the chlorination of the corresponding pyrimidin-4-one precursor. This strategy is widely employed in pyrimidine chemistry due to the high efficiency and reliability of chlorinating agents like phosphorus oxychloride (POCl₃).
The causality behind this approach is rooted in the chemical nature of the pyrimidin-4-one tautomer, which behaves as an amide. The oxygen atom is readily activated by POCl₃, transforming the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion from the reagent itself.
Caption: Proposed synthetic workflow for the chlorination step.
Experimental Protocol: Chlorination of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-one
This protocol is a representative, self-validating procedure based on established methods for similar heterocyclic systems.
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System Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature decomposition of the chlorinating agent.
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Reagent Addition: To the flask, add the starting material, 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). Expertise Insight: Using POCl₃ in excess serves as both the reagent and the solvent, ensuring the reaction proceeds to completion.
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Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Trustworthiness: This step is critical for safely quenching the excess reactive POCl₃ and precipitating the crude product. The process is highly exothermic and must be done cautiously.
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Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until pH 7-8 is reached. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine.
Chemical Reactivity: The Gateway to Diversity
The synthetic value of this compound is defined by the reactivity of the C4-chloro group. It functions as an electrophilic center, highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application as a scaffold for building chemical libraries.
A. Nucleophilic Aromatic Substitution (SₙAr)
The primary reaction pathway is Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing pyrimidine ring activates the C4 position, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
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Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
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Applications: This reaction is extensively used to introduce amine, ether, and thioether functionalities, which are crucial for modulating the pharmacological properties of the final compounds. For example, derivatives of the related 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold have been synthesized and evaluated for their cytotoxic activities.[2]
Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr).
B. Palladium-Catalyzed Cross-Coupling Reactions
While SₙAr is dominant, the C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, or alkynyl groups. This has been demonstrated in related heterocyclic systems, where chloro-pyrimidines undergo Suzuki coupling with various boronic acids.[3] This expands the synthetic utility of the scaffold beyond simple nucleophilic displacement.
Applications in Drug Discovery
The thiopyranopyrimidine core is a recognized pharmacophore. Derivatives have shown potent and selective inhibitory activity against important biological targets.
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PDE4B Inhibition: Certain 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives have been identified as highly selective inhibitors of phosphodiesterase 4B (PDE4B).[4] PDE4B is a therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The 4-chloro intermediate is essential for synthesizing the amine-substituted final compounds explored in these studies.
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Kinase Inhibition: The broader family of fused pyrimidines is a cornerstone of kinase inhibitor design. The related 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold has been used to develop compounds targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2]
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Antimicrobial Agents: Fused pyrimidine and thiopyran systems have been explored for their antimicrobial properties against various pathogens.[5][6]
The 4-chloro compound is the ideal starting point for Structure-Activity Relationship (SAR) studies. By systematically reacting it with a library of nucleophiles (e.g., diverse amines), researchers can rapidly generate a matrix of new compounds to probe the target's binding pocket, optimizing for potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Proper handling of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine is essential due to its potential hazards.
Table 2: GHS Hazard Information
| Hazard Class | Description | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute toxicity (oral + dermal + inhalation) | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | Skin irritation | Warning | H315: Causes skin irritation |
| Eye Irritation | Eye irritation | Warning | H319: Causes serious eye irritation |
| STOT SE 3 | Specific target organ toxicity — single exposure | Warning | H336: May cause drowsiness or dizziness |
Source:[1]
Handling Recommendations:
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Always handle this compound in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[8]
References
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MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Available from: [Link]
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PubMed. Identification of the 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives as highly selective PDE4B inhibitors. Available from: [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
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PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Available from: [Link]
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PubMed. Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available from: [Link]
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NextSDS. 4-chloro-6H,7H,8H-thiopyrano[3,2-d]pyrimidine. Available from: [Link]
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ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
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ResearchGate. Synthesis of 6,7-Dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one Derivatives Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
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The Ukrainian Biochemical Journal. 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. Available from: [Link]
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Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Available from: [Link]
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